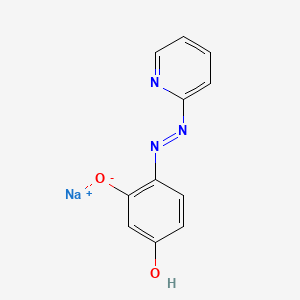

Sodium 4-(2-pyridylazo)resorcinol

Descripción

Historical Context and Evolution of Research Focus

The journey of 4-(2-pyridylazo)resorcinol (B72590) in the scientific world began in the mid-20th century. It was first synthesized in the 1950s through a diazotization reaction involving 2-aminopyridine (B139424) and subsequent coupling with resorcinol (B1680541) in an alkaline medium. The initial research focus was predominantly on its application as a metallochromic indicator for the detection of metal ions like cobalt, uranium, and lead, owing to the distinct color changes it exhibited upon binding with these metals.

By the 1960s, PAR had established itself as a staple reagent in colorimetric analysis. unesp.br Its high molar absorptivity made it particularly suitable for the quantitative determination of over 50 elements. sigmaaldrich.comsigmaaldrich.com The 1970s and 1980s saw an expansion of its use in the study of metalloproteins, with researchers utilizing PAR to monitor the release and binding of zinc ions in enzymes such as Escherichia coli aspartate transcarbamoylase. nih.govberkeley.edu This marked a significant evolution from simple metal ion detection to the investigation of complex biological systems.

The latter part of the 20th century and the early 21st century witnessed a diversification in the research focus on PAR. Scientists began exploring its potential in various analytical techniques, including flow-injection analysis and liquid chromatography for the simultaneous determination of multiple metal ions. acs.orgacs.org The development of PAR-functionalized materials, such as resins and nanoparticles, further broadened its application scope. researchgate.net

Significance in Contemporary Chemical Sciences

In the realm of modern chemical sciences, Sodium 4-(2-pyridylazo)resorcinol continues to be a compound of immense importance. Its significance stems from its ability to form stable, colored complexes with a wide array of metal ions. unesp.br This property is harnessed in numerous analytical applications, from environmental monitoring to biochemical assays. nih.gov

One of the key areas where PAR has a profound impact is in coordination chemistry. The molecule's structure, featuring a pyridyl nitrogen, an azo group, and two hydroxyl groups, allows it to act as a tridentate ligand, forming stable chelate complexes with metal ions. The stability of these complexes, often characterized by high formation constants, is crucial for the selective and sensitive detection of metals. For instance, the stability constants (log β) for PAR complexes with various metal ions highlight its high affinity for them.

The versatility of PAR is further demonstrated by its use in different chemical environments and its ability to exist in multiple tautomeric forms depending on the pH. This adaptability allows for its use in a wide range of experimental conditions. The tautomeric equilibrium between the azo-enol and keto-hydrazone forms is particularly important as it governs the colorimetric response and the selective binding of metal ions.

Scope and Research Trajectories of 4-(2-pyridylazo)resorcinol Studies

The scope of research involving 4-(2-pyridylazo)resorcinol is continuously expanding, with current studies exploring novel applications and refining existing methodologies. A significant research trajectory is the development of advanced materials functionalized with PAR for enhanced analytical performance.

Recent research has focused on the synthesis of PAR-functionalized magnetic nanoparticles and thermosensitive ionic microgels. nih.govacs.orgresearchgate.net These nanomaterials offer high surface area and easy separation, leading to highly sensitive and selective methods for the pre-concentration and detection of trace heavy metal ions like copper, lead, and zinc in environmental and food samples. nih.govresearchgate.net For example, PAR-functionalized thermosensitive ionic microgels have been shown to detect heavy metal ions at nanomolar concentrations, which is often below the safety limits set by regulatory agencies. acs.orgnih.gov

Another promising research direction is the use of PAR in the development of optical sensors. The distinct color changes of PAR upon complexation with metal ions can be visually observed or quantified using spectrophotometry, making it an ideal candidate for colorimetric sensing applications. acs.orgnih.gov Furthermore, the integration of these sensors with modern technologies, such as smartphone-based colorimetry, offers the potential for portable and on-site analysis.

Future research is likely to focus on the design and synthesis of new PAR derivatives with improved selectivity and sensitivity for specific metal ions. Computational studies are also being employed to better understand the structure-property relationships of PAR-metal complexes, which can guide the development of next-generation analytical reagents. rsc.org The exploration of PAR's potential in other fields, such as materials science for the creation of novel functional polymers and in catalysis, also represents an exciting avenue for future investigations.

Detailed Research Findings

Spectrophotometric Properties of PAR-Metal Complexes

The utility of PAR in analytical chemistry is largely dependent on the distinct spectral characteristics of its metal complexes. The molar absorption coefficient (ε) and the wavelength of maximum absorbance (λmax) are key parameters that determine the sensitivity of spectrophotometric methods.

| Metal Ion | pH | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Zn²⁺ | 7.4 | 492 | 71,500 nih.gov |

| Cu²⁺ | >5 | - | - |

| Pb²⁺ | - | - | - |

| Cd²⁺ | - | - | - |

| Ni²⁺ | 11 | - | - |

| Mn²⁺ | 11 | - | - |

Data for some metal ions are not fully available in the provided search results.

Stability of PAR-Metal Complexes

| Metal Ion | Complex | pH | Dissociation Constant (Kd) or Stability Constant (log β) |

| Zn²⁺ | ZnHx(PAR)₂ | 7.4 | Kd = 7.08 × 10⁻¹³ M² nih.gov |

| Cd²⁺ | Cd(PAR) | - | - |

| Pb²⁺ | Pb(PAR) | - | - |

Detailed stability constants for all listed metals were not available in the search results.

Applications in Nanomaterial-Based Sensing

The functionalization of nanomaterials with PAR has led to the development of highly efficient sorbents and sensors for heavy metal ions.

| Nanomaterial | Target Ions | Detection Limit | Sorption Capacity |

| Magnetic Nanoparticles | Cu(II), Pb(II) | 0.07 µg/L (Cu), 0.7 µg/L (Pb) nih.gov | 92 mg/g (Cu), 78 mg/g (Pb) nih.govresearchgate.net |

| Thermosensitive Ionic Microgels | Cu²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Ni²⁺ | 12-79 nM acs.org | - |

Propiedades

Número CAS |

13311-52-9 |

|---|---|

Fórmula molecular |

C11H8N3NaO2 |

Peso molecular |

237.19 g/mol |

Nombre IUPAC |

sodium 3-hydroxy-4-(pyridin-2-yldiazenyl)phenolate |

InChI |

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1/p-1 |

Clave InChI |

KZRPHCQLJZXMJV-UHFFFAOYSA-M |

Origen del producto |

United States |

Complexation Chemistry and Coordination Principles

Fundamental Ligand Characteristics and Coordination Modes

The complexing capability of PAR is defined by its inherent structural features, which allow it to bind to a single metal ion at multiple points, a process known as chelation. scispace.com This multi-point attachment results in the formation of stable, ring-like structures called chelate rings, which are thermodynamically more stable than complexes formed by analogous monodentate ligands (the chelate effect). wikipedia.org

PAR typically functions as a tridentate ligand, meaning it possesses three donor atoms that can simultaneously coordinate with a central metal ion. This capability allows for the formation of two stable, five-membered chelate rings upon complexation. researchgate.net The formation of these rings significantly enhances the stability of the resulting metal complex. This tridentate nature is a key characteristic that underpins its effectiveness as a chelating agent for a wide array of metal ions from the d, p, and f blocks. nih.gov

The three specific atoms in the PAR molecule that act as coordination sites are the nitrogen atom of the pyridine (B92270) ring, one of the nitrogen atoms of the azo group (specifically, the one adjacent to the pyridyl ring), and the oxygen atom from the ortho-hydroxyl group of the resorcinol (B1680541) moiety. researchgate.net The spatial arrangement of these three donor sites is crucial for its ability to act as a tridentate chelator, facilitating the formation of the two adjacent five-membered rings with the metal ion. This coordination alters the electronic structure of the PAR molecule, leading to a significant color change which is the basis for its use as a colorimetric reagent.

Metal Ion Complexation Equilibria

The interaction between PAR and metal ions in solution is governed by chemical equilibria, which are influenced by factors such as the stoichiometry of the reactants, the inherent stability of the complex, and the pH of the medium.

The stoichiometry of the complexes formed between metal ions and PAR can vary. While PAR is a single ligand molecule, it can form complexes with metal ions in different molar ratios. Commonly observed stoichiometries include 1:1, 1:2, and occasionally 2:1 (Metal:PAR). asianpubs.org For instance, zinc (Zn²⁺) and copper (Cu²⁺) have been shown to form 1:2 complexes with PAR. electrochemsci.orgresearchgate.net The specific stoichiometry depends on the coordination number of the metal ion, the reaction conditions, and the relative concentrations of the metal and the ligand.

Experimental determination of this stoichiometry is often accomplished using methods such as the mole-ratio method or the method of continuous variations (Job's plot). libretexts.orguobabylon.edu.iq In the method of continuous variations, the total molar concentration of the metal and ligand is kept constant while their mole fractions are varied. The absorbance is then plotted against the mole fraction, and the maximum absorbance corresponds to the stoichiometry of the complex formed. uobabylon.edu.iq

These constants are crucial parameters that depend on experimental conditions like temperature, ionic strength, and pH. nih.govwikipedia.org Various experimental techniques are employed to determine the stability constants of metal-PAR complexes, including spectrophotometry, potentiometry, and voltammetry. ddugu.ac.innih.gov Spectrophotometric methods are particularly common for PAR, as the formation of the complex is accompanied by a distinct color change that can be easily monitored. uobabylon.edu.iq

The stability constants for several divalent metal-PAR complexes have been determined, highlighting the high affinity of PAR for these ions. The order of stability for some divalent metal ions with PAR has been reported as Cd < Zn < Cu. asianpubs.org

| Metal Ion | Stoichiometry (Metal:PAR) | log β₂ | Conditions |

| Cu²⁺ | 1:2 | 10.72 | 0.1 M KNO₃ |

| Zn²⁺ | 1:2 | - | pH 7.4 |

| Cd²⁺ | 1:2 | - | - |

| Ni²⁺ | 1:2 | - | - |

| Co²⁺ | 1:2 | - | - |

| Mn²⁺ | 1:2 | - | - |

| Pb²⁺ | 1:2 | - | - |

Data sourced from multiple studies. Note: The dissociation constant (Kd) for the Zn(PAR)₂ complex at pH 7.4 is 7.08×10⁻¹³ M², which corresponds to a high stability constant. nih.gov The stability constant for the 1:2 Cu(II)-PAR complex is reported as 5.42x10¹⁰ (log β₂ = 10.72). electrochemsci.org

The formation of metal-PAR complexes is highly dependent on the pH of the solution. nih.gov This is because the PAR molecule itself can exist in several different protonated forms depending on the hydrogen ion concentration. nih.gov The ligand has multiple acid dissociation constants (pKa values) corresponding to the deprotonation of the pyridinium (B92312) ion, and the two hydroxyl groups on the resorcinol ring.

At very low pH values (acidic conditions), the donor atoms of the PAR ligand, particularly the pyridyl nitrogen, become protonated. This protonation competes directly with the binding of the metal ion, thus inhibiting complex formation. nih.gov As the pH increases, the ligand deprotonates, making the donor atoms more available to coordinate with metal ions, which favors complex formation.

However, at very high pH values (basic conditions), the formation of metal-hydroxide precipitates can occur, which competes with the PAR complexation reaction and can lead to a decrease in the observed complex formation. nih.gov Consequently, for each metal-PAR system, there is an optimal pH range where complex formation is maximized. For example, the complexation of lead (Pb²⁺) with PAR is optimal around pH 7, with reduced formation at both highly acidic (pH < 4) and highly basic (pH > 8) conditions. nih.gov The existence of different protonated species of the metal-PAR complex is also possible within the physiological pH range of 5 to 8. nih.gov

Investigation of Protonation Equilibria and Dissociation Constants of 4-(2-pyridylazo)resorcinol (B72590)

4-(2-pyridylazo)resorcinol, commonly known as PAR, is a dibasic acid that can exist in various protonated forms depending on the pH of the aqueous solution. mdpi.comscielo.br The molecule has three key sites for protonation/deprotonation: the pyridyl nitrogen and the two hydroxyl groups on the resorcinol ring. The proton dissociation scheme is crucial for understanding its coordination with metal ions, as the specific protonated species present in solution dictates the complexation pathway and the nature of the resulting metal complex.

The dissociation constants (pKₐ values) quantify the acidity of these functional groups. Studies have established three primary equilibria corresponding to the stepwise dissociation of protons. The first dissociation (pKₐ₁) is attributed to the proton on the pyridyl nitrogen (N⁺-H). The second (pKₐ₂) corresponds to the deprotonation of the para-hydroxyl group (p-OH), and the third (pKₐ₃) relates to the ortho-hydroxyl group (o-OH). scielo.brresearchgate.netlibretexts.org These values can vary slightly depending on experimental conditions such as ionic strength and solvent composition. In strongly acidic solutions, such as 50% or 90% sulfuric acid, PAR can be further protonated to form H₄L²⁺ and H₅L³⁺ species. scielo.brresearchgate.netlibretexts.org

The table below presents the widely accepted dissociation constants for PAR in an aqueous solution.

| Dissociation Constant | Corresponding Group | pKₐ Value |

| pKₐ₁ | Pyridyl Nitrogen (N⁺-H) | ~3.1 |

| pKₐ₂ | para-Hydroxyl (p-OH) | ~5.6 |

| pKₐ₃ | ortho-Hydroxyl (o-OH) | ~11.9 |

Note: These are approximate values; reported figures can vary based on experimental conditions. scielo.brresearchgate.netlibretexts.org

Kinetics and Mechanistic Studies of Complexation Reactions

The study of the kinetics and mechanisms of PAR's reactions with metal ions provides fundamental insights into the dynamics of ligand substitution and complex formation.

Reaction Pathways of Metal-4-(2-pyridylazo)resorcinol Complex Formation

The formation of metal-PAR complexes has been investigated in detail, particularly for divalent cations like zinc (Zn²⁺) and copper (Cu²⁺). scielo.br The reaction mechanism is generally understood to follow a pathway where the rate-determining step is the release of water molecules from the metal ion's inner solvation sphere. researchgate.net This is a common feature in the formation of metal complexes in aqueous solutions, as described by the Eigen-Wilkins mechanism.

Fast Outer-Sphere Association: The hydrated metal ion and the PAR ligand rapidly form an outer-sphere complex. [M(H₂O)ₙ]²⁺ + HL⁻ ⇌ {[M(H₂O)ₙ]²⁺, HL⁻}

Rapid Chelate Ring Closure: Following the first bond formation, the other donor atoms of the PAR ligand rapidly displace subsequent water molecules to form a stable chelate ring. For a 1:2 complex, this process is repeated.

Kinetic studies using stopped-flow spectrophotometry have determined the rate constants for the formation of Zn(II) and Cu(II) complexes with PAR at pH 8.5. scielo.brresearchgate.net The data indicates that the reaction with Cu²⁺ is significantly faster than with Zn²⁺, which is consistent with the generally higher water exchange rates for the Cu²⁺ aqua ion. scielo.br

The table below summarizes the reaction rate constants for the formation of Zn(II) and Cu(II) complexes with PAR.

| Metal Ion | Rate Constant (k₁) [L mol⁻¹ s⁻¹] |

| Cu²⁺ | 1.66 × 10⁴ |

| Zn²⁺ | 0.94 × 10⁴ |

Conditions: 25.0 °C, borate (B1201080) buffer (pH = 8.5). scielo.br

Dissociation Kinetics of Metal-4-(2-pyridylazo)resorcinol Complexes

The dissociation of a metal-PAR complex is the reverse of its formation and represents a type of ligand substitution reaction where solvent molecules or other competing ligands replace the PAR ligand. nih.gov While specific kinetic studies focused solely on the dissociation of various metal-PAR complexes are less common than formation studies, the principles of ligand substitution mechanisms provide a clear framework for understanding this process.

The dissociation pathway is intrinsically linked to the formation pathway by the principle of microscopic reversibility. The stability of the metal-PAR complex, quantified by its formation or stability constant, is a thermodynamic measure, whereas its rate of dissociation relates to its kinetic inertness or lability. cbpbu.ac.in A very stable complex (high formation constant) is not necessarily kinetically inert (slow to dissociate). nih.gov

Dissociation can often be facilitated by changes in conditions, most notably by decreasing the pH. In acidic media, the dissociation is acid-catalyzed. Protons attack the donor atoms of the coordinated PAR ligand (particularly the nitrogen and oxygen atoms), weakening the metal-ligand bonds and promoting the step-wise "unwrapping" of the chelate. This process involves the protonation of a coordinated donor atom, leading to the cleavage of a metal-ligand bond, followed by the dissociation of the entire ligand. The rate of this acid-catalyzed dissociation would depend on both the specific metal ion and the hydrogen ion concentration.

Ternary Complex Formation and Ion-Association Systems

PAR can participate in more intricate systems, forming ternary complexes with a metal ion and a second, different ligand, or forming ion-associates with a counterion.

Formation with Auxiliary Ligands and Counterions

Ternary complexes involve the coordination of a central metal ion with two different types of ligands. In the context of PAR, an auxiliary ligand can modify or enhance the properties of the resulting complex. These systems are often designed to facilitate procedures like solvent extraction or to improve analytical sensitivity.

A well-studied example is the formation of a ternary ion-association complex of Cobalt(II) with PAR and a large organic cation, such as a tetrazolium salt (TS). libretexts.org In this system, Co(II) first forms an anionic chelate with two PAR molecules, likely in the form of [CoH(PAR)₂]⁻. This negatively charged complex then forms an ion-pair with the large, positively charged tetrazolium cation (TS⁺). The tetrazolium salt acts as a counterion, neutralizing the charge of the metal-PAR chelate and promoting its extraction into an organic solvent. libretexts.org

Ion-Associate Complex Systems

Ion-associate complexes are formed through the electrostatic attraction between a charged metal-ligand complex and a counterion of opposite charge, without the formation of a direct coordinate bond between the metal and the counterion. These systems are particularly relevant in liquid-liquid extraction methods.

The investigation of the Co(II)-PAR-tetrazolium salt system provides a clear example. libretexts.org The formation of the ion-associate can be described by the following equilibrium in the aqueous phase:

[CoH(PAR)₂]⁻ (aq) + TS⁺ (aq) ⇌ (TS)[CoH(PAR)₂] (aq)

The resulting neutral ion-associate, (TS)[CoH(PAR)₂], is hydrophobic and can be readily extracted into an organic solvent like chloroform. Quantitative studies of these systems allow for the determination of key equilibrium constants that describe the efficiency of the association and extraction processes.

The table below presents key constants for the ternary ion-association complexes of Co(II) with PAR and two different tetrazolium salts.

| Tetrazolium Salt (TS) | Association Constant (log β) | Distribution Constant (log K_D) | Extraction Constant (log K_ex) |

| MTT | 4.88 | 2.50 | 7.38 |

| TV | 5.25 | 2.65 | 7.90 |

MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide; TV: 3-(2-naphthyl)-2,5-diphenyl-2H-tetrazolium chloride. libretexts.org

Spectroscopic Methodologies and Characterization

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Complex Analysis

UV-Vis spectrophotometry is a primary technique for studying the formation and properties of metal-PAR complexes. The distinct color change that occurs upon complexation allows for the quantification of metal ions and the determination of complex stoichiometry and stability.

Characterization of Complex Formation by Absorbance Maxima and Molar Absorptivities

The formation of a complex between PAR and a metal ion results in a significant shift in the maximum absorbance wavelength (λmax) of the PAR solution. researchgate.net For instance, the free PAR ligand typically exhibits an absorbance maximum around 411-414 nm. researchgate.net Upon chelation with a metal ion, this peak shifts to a longer wavelength, often around 500 nm, indicating the formation of the metal-PAR complex. researchgate.net This bathochromic shift is a hallmark of the coordination of the metal ion to the PAR ligand.

The intensity of the absorbance at the new λmax is directly proportional to the concentration of the metal-PAR complex, a relationship quantified by the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength. brainly.com The molar absorptivity of metal-PAR complexes is typically high, contributing to the high sensitivity of analytical methods using this reagent. For example, the Zn(PAR)₂ complex exhibits a molar absorptivity of 71,500 M⁻¹cm⁻¹ at 492 nm and pH 7.4. nih.gov Similarly, the Cu(PAR)₂ complex has a reported molar absorptivity of 7.62 x 10⁴ M⁻¹cm⁻¹ between 495-500 nm. researchgate.net These high molar absorptivity values underscore the utility of PAR in the sensitive spectrophotometric determination of various metal ions. nih.govresearchgate.net

The following table summarizes the absorbance maxima and molar absorptivities for PAR and some of its metal complexes:

| Compound/Complex | pH | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| PAR (free ligand) | < 5.5 | ~414 | - |

| Zn(PAR)₂ | 7.4 | 492 | 71,500 nih.gov |

| Zn(PAR)₂ | 6.5 | - | 49,900 researchgate.net |

| Zn(PAR)₂ | 8.5 | - | 86,100 researchgate.net |

| Cu(PAR) | 10 | 510 | 4.0 x 10⁴ researchgate.net |

| Cu(PAR)₂ | 10 | 495-500 | 7.62 x 10⁴ researchgate.net |

| Tl(III)-PAR (1:1) | 1-2 | 520 | 2 x 10⁴ nih.gov |

Spectrophotometric Titrations and Equilibrium Monitoring

Spectrophotometric titrations are instrumental in elucidating the stoichiometry and stability of metal-PAR complexes. nih.gov By systematically varying the concentration of the metal ion while keeping the PAR concentration constant (or vice versa) and monitoring the absorbance at a specific wavelength, one can determine the molar ratio of the metal to the ligand in the complex. youtube.com This data is then used to calculate the formation constant (Kf) or stability constant of the complex, which provides a quantitative measure of the strength of the metal-ligand interaction. libretexts.orgyoutube.com

The equilibrium between the free ligand, the metal ion, and the resulting complex can be precisely monitored using UV-Vis spectrophotometry. libretexts.org For example, the dissociation constant (Kd), the inverse of the formation constant, for the Zn(PAR)₂ complex has been determined to be 7.08 × 10⁻¹³ M² at pH 7.4, indicating a very stable complex. nih.gov The ability to monitor these equilibria is crucial for applications such as the determination of metal ion concentrations in biological systems and environmental samples. nih.govnih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structural changes that occur upon complexation of PAR with metal ions.

Infrared (IR) Spectroscopic Insights into Bonding

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Changes in the IR spectrum of PAR upon complexation reveal which functional groups are involved in the coordination to the metal ion. Key vibrational bands for PAR include the N=N stretch, typically observed around 1440 cm⁻¹, and the C-O stretch of the phenolic group, found near 1250 cm⁻¹. The coordination of a metal ion to the azo nitrogen and the phenolic oxygen results in shifts of these bands, providing direct evidence of the binding sites. researchgate.net This information is critical for understanding the coordination chemistry of PAR with different metals.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) of 4-(2-pyridylazo)resorcinol (B72590) and its Metal Complexes

Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum of PAR shows characteristic bands, such as the N=N stretch at 1425 cm⁻¹ and pyridine (B92270) ring breathing modes around 1005 cm⁻¹.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on metal surfaces. SERS studies of PAR and its metal complexes have been conducted using silver colloids. researchgate.net These studies have shown that the SERS spectra are dominated by the vibrational modes of the parts of the molecule that are closest to the metal surface. This technique has been successfully used to detect metal ions like copper, lead, and cadmium, as the formation of the PAR-metal complex on the SERS-active surface leads to distinct changes in the Raman signal. uwyo.eduacs.org The SERS approach provides an internal standard by comparing the intensity of a band sensitive to metal coordination with one from the uncomplexed indicator, correcting for variations in laser power or substrate. uwyo.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While less common than UV-Vis and vibrational spectroscopy for studying PAR complexes, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information in solution. ¹H and ¹³C NMR spectra of PAR have been reported. For example, in ¹³C NMR (in DMSO-d₆), the pyridine C2 carbon appears at 149.2 ppm, while the azo-linked carbons are observed at 122.4 ppm (C4) and 130.1 ppm (C1'). The deprotonated phenolic oxygen influences the chemical shift of the C1 carbon to 165.8 ppm. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of the protons and carbons near the binding sites can provide further evidence for the coordination mode of the PAR ligand.

Multi-Wavelength Spectrophotometric Analysis and Global Analysis Techniques

Sodium 4-(2-pyridylazo)resorcinol (PAR) is a versatile chromogenic chelator widely employed in the spectrophotometric determination of a multitude of metal ions. nih.gov Its utility stems from the formation of distinctly colored complexes with various metals, a process that is highly dependent on experimental conditions such as pH. nih.govnih.gov The analysis of these complexes is significantly enhanced through the application of multi-wavelength spectrophotometry and global analysis techniques, which allow for the simultaneous determination of multiple analytes and the deconvolution of complex, overlapping spectra.

Multi-wavelength spectrophotometry leverages the fact that PAR and its metal complexes exhibit different absorption characteristics at various wavelengths. By measuring the absorbance at multiple points across the spectrum, it is possible to quantify individual components in a mixture, even when their primary absorption peaks overlap. This approach offers a significant advantage over single-wavelength measurements, which are often prone to interference from other absorbing species in the sample.

Global analysis techniques further refine this process by simultaneously fitting the entire set of spectral data obtained at different wavelengths and conditions (e.g., varying pH or reactant concentrations) to a comprehensive model. This allows for the determination of not only the concentrations of the species present but also their intrinsic parameters, such as molar absorption coefficients and stability constants. nih.gov

A key challenge in the spectrophotometric analysis of multi-component systems is the significant overlap of the absorption bands of different metal-PAR complexes. researchgate.net Deconvolution techniques are mathematical methods used to resolve these overlapping signals into their constituent parts. researchgate.netluc.edu By assuming a certain band shape, such as a Gaussian or Lorentzian function, these algorithms can separate the composite spectrum, enabling the quantification of individual species that would otherwise be indistinguishable. luc.edu For instance, spectral decomposition software has been successfully used to accurately resolve the absorption bands of Cu²⁺ and Zn²⁺ complexes with PAR, facilitating their simultaneous measurement. nih.gov

The effectiveness of these methods is rooted in the fundamental principles of spectrophotometry, particularly the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. youtube.com In a multi-component system, the total absorbance at a given wavelength is the sum of the absorbances of each individual component. youtube.com By applying mathematical techniques such as multiple linear regression to the multi-wavelength data, the concentrations of each component can be determined. researchgate.net

The choice of wavelengths for analysis is critical and can be optimized using various algorithms. For example, a successive projections algorithm and a genetic algorithm have been employed to select the optimal wavelengths for the simultaneous determination of copper, manganese, and zinc using PAR. researchgate.net This optimization helps to minimize the computational workload and improve the accuracy of the multivariate calibration models. researchgate.net

The following tables present research findings on the molar absorptivity of various metal-PAR complexes, which is a crucial parameter in multi-wavelength spectrophotometric analysis.

Table 1: Molar Absorptivity of Metal-PAR Complexes at a Fixed Wavelength

This table details the molar absorptivity of various metal-PAR complexes at a specific wavelength (520 nm) under defined buffer conditions. This data is indicative of the relative sensitivity of detection for these metal ions at this particular wavelength.

| Metal Ion | Molar Absorptivity at 520 nm (L mol⁻¹ cm⁻¹) |

| Co²⁺ | 6.8 x 10⁴ |

| Zn²⁺ | 6.5 x 10⁴ |

| Cu²⁺ | 4.5 x 10⁴ |

| Ni²⁺ | 4.2 x 10⁴ |

| Pb²⁺ | 3.0 x 10⁴ |

| Cd²⁺ | 2.8 x 10⁴ |

| Data sourced from research conducted in ammonium (B1175870) acetate (B1210297) buffer (pH 9.0). researchgate.net |

Table 2: Wavelength of Maximum Absorbance (λmax) and Molar Absorptivity for Various Metal-PAR Complexes

This table provides the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity for different metal-PAR complexes. These values are fundamental for developing selective and sensitive spectrophotometric methods.

| Metal Ion | λmax (nm) | Molar Absorptivity at λmax (L mol⁻¹ cm⁻¹) |

| Co²⁺ | 510 | 7.0 x 10⁴ |

| Zn²⁺ | 492 | 7.15 x 10⁴ |

| Cu²⁺ | 512 | 4.6 x 10⁴ |

| Ni²⁺ | 530 | 4.4 x 10⁴ |

| Pb²⁺ | 518 | 3.2 x 10⁴ |

| Fe³⁺ | 535 | 2.5 x 10⁴ |

| Note: The effective molar absorption coefficient for the ZnHx(PAR)₂ complex was determined at pH 7.4 in a buffered water solution. nih.gov |

Advanced Analytical Techniques and Method Development

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for the separation and quantification of components in a mixture. The use of PAR as a derivatizing agent significantly enhances the detection and separation of metal ions in various chromatographic methods.

Ion Chromatography (IC) for Metal Speciation and Determination

Ion chromatography is a key technique for the speciation and determination of metal ions. The post-column derivatization with PAR is a widely employed method to enhance the sensitivity and selectivity of the detection of transition metals after their separation on an ion-exchange column.

In a typical IC-PAR system, the metal ions are first separated on a cation-exchange column, such as an IonPac CS5A. thermofisher.comtubitak.gov.tr Following the separation, the eluted metal ions are mixed with a PAR solution in a post-column reactor. The formation of the metal-PAR complexes results in a significant increase in absorbance, which is then measured by a UV-Vis detector. psu.edu The pH of the post-column reagent is a critical parameter, with an optimal pH of around 10.0 being reported for the determination of several transition metals. psu.edu This technique has been successfully applied to the simultaneous determination of various metal ions, including the speciation of iron(II) and iron(III). tubitak.gov.tr

| Parameter | Condition |

| Column | IonPac CS5A Analytical Column |

| Derivatizing Agent | 4-(2-pyridylazo)resorcinol (B72590) (PAR) |

| Detection | UV-Vis Absorbance |

| Optimal pH | ~10.0 |

| Application | Simultaneous determination and speciation of transition metals |

High-Performance Liquid Chromatography (HPLC) in Analytical Method Development

High-Performance Liquid Chromatography (HPLC) coupled with PAR derivatization offers a robust method for the simultaneous determination of multiple metal ions. Both pre-column and post-column derivatization strategies have been developed.

In pre-column derivatization, the metal ions are complexed with PAR before injection into the HPLC system. The resulting metal-PAR chelates are then separated on a reversed-phase column, such as a C18 column. nih.gov This approach allows for the separation of different metal chelates based on their hydrophobicity.

Post-column derivatization in HPLC follows a similar principle to that in IC, where the separated metal ions react with PAR after the column and before the detector. tubitak.gov.trresearchgate.net This method has been effectively used for the simultaneous determination of Fe(II) and Fe(III) in pharmaceutical samples, with detection limits in the low µg/L range. tubitak.gov.trresearchgate.net The choice of mobile phase is crucial and often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffer to control the pH. nih.gov

| Parameter | Pre-Column Derivatization | Post-Column Derivatization |

| Derivatization | Before HPLC separation | After HPLC separation |

| Column | Reversed-phase (e.g., C18) | Ion-exchange (e.g., IonPac CS5A) |

| Mobile Phase | Organic solvent/buffer mixture | Aqueous buffer with complexing agent |

| Detection | UV-Vis or Photodiode Array | UV-Vis |

| Analytes | Various heavy metal ions nih.gov | Fe(II), Fe(III) tubitak.gov.trresearchgate.net |

| Detection Limits | ng/L to µg/L range nih.gov | 0.109 µg/L for Fe(II), 0.217 µg/L for Fe(III) tubitak.gov.trresearchgate.net |

Capillary Electrophoresis (CE) for Trace Metal Separation and Quantification

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of trace amounts of metal ions. The complexation of metal ions with PAR significantly improves their detection in CE systems.

In this method, metal ions are separated as their PAR complexes in a capillary filled with a background electrolyte. Both on-column and pre-column complexation methods have been explored. nih.gov On-column complexation involves injecting the sample and then the PAR reagent into the capillary, where the complex formation occurs. A sample stacking technique can be employed to enhance the detection limits, achieving levels as low as 1 x 10⁻⁸ M for Co²⁺, Fe²⁺, and Zn²⁺. nih.gov The use of CE coupled with electrospray ionization mass spectrometry (ESI-MS) has also been investigated for the separation and quantification of cobalt and iron as their PAR complexes, with detection limits in the picogram range. nih.govscilit.com

| Metal Ion | Detection Limit (M) | Mass Detection Limit (fmol) |

| Co²⁺ | 1 x 10⁻⁸ nih.gov | 0.2 nih.gov |

| Fe²⁺ | 1 x 10⁻⁸ nih.gov | 0.2 nih.gov |

| Zn²⁺ | 1 x 10⁻⁸ nih.gov | 0.2 nih.gov |

| Cu²⁺ | 4 x 10⁻⁷ nih.gov | 7.0 nih.gov |

| Ni²⁺ | 1.41 x 10⁻⁷ scilit.com | 0.84 scilit.com |

Extraction and Preconcentration Techniques

Extraction techniques are essential for isolating and concentrating analytes from complex matrices, thereby improving the sensitivity and selectivity of subsequent analytical measurements. PAR plays a crucial role as a chelating agent in various extraction methodologies for metal ions.

Liquid-Liquid Extraction Methodologies for Metal Ion Isolation

Liquid-liquid extraction (LLE), also known as solvent extraction, is a fundamental method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. wikipedia.org The efficiency of LLE for metal ions can be significantly enhanced by the use of a chelating agent like PAR, which forms a neutral or an ion-pair complex with the metal ion, rendering it more soluble in the organic phase.

The extraction efficiency in LLE is highly dependent on the pH of the aqueous phase, as it affects the formation of the metal-ligand complex. libretexts.orglibretexts.org By adjusting the pH, selective extraction of different metal ions can be achieved. libretexts.org The distribution ratio (D), which describes the total concentration of the solute in the organic phase relative to the aqueous phase, is a key parameter in optimizing LLE methods. libretexts.org The use of ionic liquids as the organic phase in conjunction with PAR has also been explored for the extraction of heavy metal ions. rsc.org

Cloud Point Extraction (CPE) for Trace Element Enrichment

Cloud point extraction is a green and efficient preconcentration technique that utilizes the phase separation behavior of non-ionic surfactants in aqueous solutions. nih.gov When a solution of a non-ionic surfactant is heated above its cloud point temperature, it separates into a small, surfactant-rich phase and a larger, aqueous phase.

In the context of metal analysis, PAR is used to form hydrophobic complexes with the target metal ions. These complexes are then entrapped in the micelles of the non-ionic surfactant. Upon heating, the metal-PAR complexes are concentrated in the small volume of the surfactant-rich phase, leading to a high preconcentration factor. This technique has been successfully applied for the preconcentration and determination of various metal ions, including copper, zinc, lead, gallium, indium, and thallium, from different environmental and biological samples. rsc.orgnih.gov The key parameters that are optimized in a CPE method include pH, surfactant concentration, PAR concentration, and heating temperature and time.

| Analyte(s) | Matrix | Optimized pH | Surfactant | Preconcentration Factor |

| Ga, In, Tl | Sediments, LCD samples | 2.5 | Triton X-114 | - |

| Pb²⁺ | Drinking water | 7.0 | - | - |

| Cu²⁺, Zn²⁺ | Metalloproteins | - | - | - |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the intricate details of molecular systems. nih.govrsdjournal.org For sodium 4-(2-pyridylazo)resorcinol (B72590), these methods offer a microscopic understanding of its geometry, electronic landscape, and vibrational behavior.

Prediction of Molecular Electrostatic Potential (MEP) Distribution

The Molecular Electrostatic Potential (MEP) is a valuable concept for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, where different colors indicate regions of varying potential. Typically, red regions signify negative potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive potential, corresponding to electron-poor areas that are prone to nucleophilic attack. For PAR, the MEP would likely show negative potential around the oxygen atoms of the resorcinol (B1680541) ring and the nitrogen atoms of the azo group and pyridyl ring, highlighting these as potential sites for interaction with metal ions and other electrophiles.

Computational Analysis of Vibrational Frequencies

Computational analysis of vibrational frequencies, often performed using DFT, allows for the prediction and interpretation of a molecule's infrared (IR) and Raman spectra. nih.gov Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds. By calculating these frequencies, scientists can assign the peaks observed in experimental spectra to particular molecular vibrations. This analysis provides a detailed fingerprint of the molecule and can be used to identify the presence of specific functional groups and to study changes in molecular structure upon complexation or reaction. For example, a study on a similar pyridine (B92270) derivative used DFT to analyze its vibrational spectra, achieving excellent agreement between the calculated and observed frequencies. nih.gov

Charge-Transfer Interactions and Electronic Structure Studies

The electronic structure of sodium 4-(2-pyridylazo)resorcinol is fundamental to its utility as a chromogenic agent. sigmaaldrich.com Studies in this area focus on how its electrons are distributed and how this distribution changes upon interaction with other molecules.

Intermolecular Interactions with Electron Acceptors

This compound can act as an electron donor and form charge-transfer complexes with various electron-accepting molecules. researchgate.netrsc.org These interactions involve the transfer of electron density from the electron-rich PAR molecule to the electron-deficient acceptor. This process often results in the formation of a new absorption band in the UV-visible spectrum, which is characteristic of the charge-transfer complex. researchgate.net Studies on the interaction of PAR with nitroaromatic compounds have demonstrated the formation of such complexes, which are stabilized by hydrogen bonding and charge-transfer forces. researchgate.net

Thermodynamic Modeling of Complexation Processes

The thermodynamic stability of complexes formed between this compound (PAR) and various metal ions is a critical aspect of its function as a metallochromic indicator and chelating agent. The modeling of these complexation processes involves the determination of key thermodynamic parameters, primarily the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide a quantitative measure of the spontaneity and driving forces behind the formation of metal-PAR complexes.

ΔG° = -RT ln(β)

where R is the gas constant and T is the absolute temperature. wikipedia.org A more positive log(β) value indicates a more negative ΔG°, signifying a more stable complex.

Research has established the stability constants for PAR with a variety of metal ions. These constants are crucial for understanding the selectivity and effectiveness of PAR as a chelating agent. The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the stoichiometry of the complex formed. nih.gov For instance, PAR is known to form highly stable and colored complexes with a majority of transition metals.

The table below presents the stability constants (log β) for complexes of several divalent metal ions with PAR at a physiological pH of 7.4, along with the corresponding standard Gibbs free energy of formation (ΔG°) calculated at 298.15 K (25 °C).

The standard Gibbs free energy change (ΔG°) is composed of two contributing factors: the enthalpy change (ΔH°) and the entropy change (ΔS°), as described by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

The enthalpy change (ΔH°) represents the heat absorbed or released during the complexation reaction at constant pressure. It is a measure of the difference in bond energies between the reactants and the products. A negative ΔH° (exothermic reaction) indicates the formation of stronger bonds in the metal-PAR complex compared to the solvated ions and ligand, which favors the complexation process. The standard enthalpy change can be determined experimentally using calorimetry or by studying the variation of the stability constant with temperature (van 't Hoff equation). wikipedia.orgnih.gov

While extensive data on the stability constants of metal-PAR complexes are available, comprehensive calorimetric studies detailing the specific enthalpy and entropy changes for a wide range of these complexes are less common in the literature. However, the principles of thermodynamics allow for a qualitative understanding of the process. The high stability constants observed for many metal-PAR complexes suggest that the complexation is a spontaneous process driven by a combination of favorable enthalpy and/or entropy changes. nih.gov For example, the formation of chelate rings by the tridentate PAR ligand with a metal ion is expected to result in a significant positive entropy change, contributing to the high stability of the resulting complexes.

Material Science and Functionalization for Sensing Applications

Immobilization Strategies on Solid Supports

The effectiveness of Sodium 4-(2-pyridylazo)resorcinol (B72590) as a sensing agent is greatly enhanced through its immobilization on solid supports. This approach not only facilitates its use in practical applications but also can improve its stability and reusability.

Membrane-Based Immobilization Techniques

Membrane-based immobilization offers a robust platform for the development of PAR-functionalized sensors. One notable technique involves the incorporation of PAR into molecularly imprinted membranes (MIMs). nih.gov This process creates specific recognition sites for target analytes, enhancing the selectivity of the sensor. nih.gov Another approach involves the immobilization of PAR on functionalized hexagonal mesoporous silica (B1680970) (HMS). nih.gov In this method, PAR is anchored onto the silica surface, resulting in a material that exhibits colorimetric responses to various heavy metal ions. nih.gov The porous nature of the membrane allows for the efficient interaction between the immobilized PAR and the analyte in the sample solution.

Integration into Polymeric Matrices

The integration of PAR into polymeric matrices is a widely explored strategy for creating durable and versatile sensing materials. Researchers have successfully functionalized polyurethane foam (PUF) with PAR to create monolithic rods for lead detection. mdpi.comnih.govresearchgate.net This was achieved by synthesizing the PUF rod in a glass tube and subsequently loading it with a PAR solution. mdpi.comnih.govresearchgate.net The resulting material serves as a ready-to-use chemical sensor. mdpi.comnih.govresearchgate.net

Another innovative approach involves the synthesis of PAR-functionalized thermosensitive ionic microgels. nih.gov These microgels, created through a one-pot quaternization method, are spherical and exhibit thermo-sensitivity in aqueous solutions, allowing for the optical detection of heavy metal ions at nanomolar levels. nih.gov Additionally, PAR has been incorporated into chitosan-graphene oxide composite thin films for the optical sensing of cobalt ions.

Development of Chemical Sensors and Optodes

The unique spectral properties of PAR upon complexation with metal ions are the foundation for the development of various chemical sensors and optodes.

Design and Fabrication of Spectrophotometric Sensors

Spectrophotometric sensors utilizing PAR are designed to measure the change in light absorbance that occurs when PAR forms a complex with a metal ion. The design of these sensors often involves the immobilization of PAR onto a solid support that can be placed in a sample solution. For instance, a flotation-spectrophotometric method for iron determination uses a Fe(II)-PAR complex. researchgate.net The optimal conditions for this method include a specific pH, PAR concentration, and the use of a reducing agent to ensure iron is in the Fe(II) state. researchgate.net The resulting complex is then extracted into an organic solvent for spectrophotometric measurement at a specific wavelength. researchgate.net

Similarly, the determination of copper in pharmaceutical samples has been achieved using PAR in a phosphate (B84403) buffer at a pH of 10. researchgate.net The study identified the formation of two distinct copper-PAR complexes, each with a unique absorption maximum, allowing for sensitive and selective quantification. researchgate.net

Table 1: Research Findings on PAR-Based Spectrophotometric Sensors

| Target Analyte | Matrix | Method | Key Findings |

|---|---|---|---|

| Iron (Fe) | General | Flotation-Spectrophotometry | Optimum conditions found for pH, PAR concentration, and solvents for the determination of iron. researchgate.net |

| Copper (Cu) | Pharmaceuticals | Spectrophotometry | Two Cu-PAR complexes identified with distinct absorption maxima, allowing for sensitive determination. researchgate.net |

| Heavy Metals | Aqueous Solution | Optical Sensor | An inorganic-organic hybrid sensor with immobilized PAR on functionalized HMS for the detection of multiple heavy metal ions. nih.gov |

| Lead (Pb) | Drinking Water | Colorimetric Sensor | A monolithic polyurethane foam-PAR rod for simple and rapid lead detection. mdpi.comnih.govresearchgate.net |

| Heavy Metals | Aqueous Solution | Optical Detection | PAR-functionalized thermosensitive ionic microgels for detecting heavy metal ions at nanomolar levels. nih.gov |

Innovations in Optical Sensor Platforms (e.g., Smartphone Detection)

A significant innovation in PAR-based sensing is the development of smartphone-based detection systems. A notable example is a chemical sensor for lead assays that utilizes a monolithic polyurethane foam rod functionalized with PAR. mdpi.comnih.govresearchgate.net This system allows for on-site water monitoring without the need for sophisticated laboratory equipment. mdpi.comnih.govresearchgate.net The user can capture an image of the PAR-functionalized rod after its exposure to a water sample. The color change of the rod, which is proportional to the lead concentration, is then analyzed using image processing applications on the smartphone. mdpi.comnih.govresearchgate.net This method provides a rapid, cost-effective, and portable solution for screening lead in drinking water. mdpi.comnih.govresearchgate.net The system demonstrated a limit of quantitation of 33 µg L⁻¹ for lead, with results comparable to those obtained by traditional analytical techniques like ICP-OES. mdpi.comnih.govresearchgate.net

Adsorption Phenomena and Environmental Remediation Studies

Beyond sensing, PAR-functionalized materials are also investigated for their potential in environmental remediation, specifically for the removal of heavy metal ions from contaminated water. This application is based on the strong binding affinity of PAR for various metal ions, leading to their adsorption onto the surface of the functionalized material.

The adsorption process is often characterized using isotherm models, such as the Langmuir and Freundlich models, which provide insights into the adsorption capacity and the nature of the interaction between the adsorbent and the metal ions. ekb.egresearchgate.net For instance, the adsorption of heavy metals onto different soil types has been modeled to understand the sorption characteristics. ekb.eg

Amino-functionalized adsorbents, in general, have shown high efficiency in removing heavy metal ions like copper, cadmium, lead, and nickel from aqueous solutions. researchgate.net The modification of adsorbent surfaces with functional groups like those present in PAR can significantly enhance their adsorption capacity. mdpi.commdpi.com

Table 2: Adsorption Data for Heavy Metal Ions using PAR-Functionalized Materials

| Adsorbent Material | Target Ion | Detection Limit/Adsorption Capacity | Isotherm Model Applied |

|---|---|---|---|

| PAR-functionalized thermosensitive ionic microgels | Cu(II) | 38 nM (at pH 3), 12 nM (at pH 7) | - |

| PAR-functionalized thermosensitive ionic microgels | Mn(II) | 14 nM (at pH 11) | - |

| PAR-functionalized thermosensitive ionic microgels | Pb(II) | 79 nM (at pH 11) | - |

| PAR-functionalized thermosensitive ionic microgels | Zn(II) | 20 nM (at pH 11) | - |

| PAR-functionalized thermosensitive ionic microgels | Ni(II) | 21 nM (at pH 11) | - |

| Monolithic polyurethane foam-PAR rod | Pb(II) | LOQ of 33 µg L⁻¹ | - |

| Functionalized Hexagonal Mesoporous Silica-PAR | Cu(II) | 40 ppb (by naked-eye) | - |

The development of materials like nano-magnetic hybrid composites functionalized with chelating agents such as PAR presents a promising avenue for creating adsorbents with high capacity, selectivity, and easy recovery for water treatment applications. rsc.org

Applications in Functional Materials (e.g., dye development, optical properties of doped polymers)

The chromophoric nature and chelating ability of Sodium 4-(2-pyridylazo)resorcinol make it a candidate for incorporation into various functional materials. Its applications can range from the development of new dyes to the modification of the optical properties of polymers.

In dye development , PAR can serve as a core structure or a key functional group. Its ability to form intensely colored complexes with metal ions is a primary characteristic. rsc.org This property can be harnessed in the creation of "push-pull" dyes, where PAR could function as either an electron-donating or electron-accepting component. The optical properties of such dyes, including their absorption and emission spectra, can be fine-tuned by chemically modifying the PAR structure, a common strategy in the design of novel dyes for various applications. mdpi.com

Biochemical and Environmental Analytical Research Applications

Biomedical Analytical Methodologies

In the biomedical field, PAR has proven to be an invaluable tool for studying the roles of metal ions in biological systems. Its ability to chelate with metal ions allows for its use in a variety of analytical methodologies, from probing metal-binding sites in macromolecules to quantifying metal ions in biological fluids.

Probe for Metal Ion Binding in Biological Macromolecules (e.g., Proteins, Metalloproteins)

Sodium 4-(2-pyridylazo)resorcinol (B72590) is extensively used as a chromogenic chelator to investigate the binding of metal ions to proteins and metalloproteins. nih.gov The formation of a complex between PAR and a metal ion results in a distinct color change, which can be measured spectrophotometrically. This characteristic is particularly useful for studying metalloproteins, where bound metals are crucial for their structure, stability, and function. nih.gov

A notable application of PAR is in the simultaneous quantification of different metal ions within a single protein sample. For instance, an optimized methodology using PAR has been developed to measure both copper (Cu²⁺) and zinc (Zn²⁺) ions in human copper-zinc superoxide (B77818) dismutase (SOD1). nih.gov This assay is advantageous due to its speed, low cost, and minimal sample preparation requirements. nih.gov By employing spectral decomposition software, the overlapping absorption bands of the Cu²⁺-PAR and Zn²⁺-PAR complexes can be accurately resolved, allowing for precise quantification of each metal ion. nih.gov This technique has been successfully used to determine alterations in metal binding in disease-associated mutants of SOD1, with results comparable to those obtained by inductively coupled plasma-atomic emission spectrometry (ICP-AES). nih.gov

The interaction of PAR with various metal ions at different pH levels has been studied to establish the spectral properties and stability of the resulting complexes. nih.gov For the Zn(II)-PAR complex, the effective molar absorption coefficient at 492 nm and pH 7.4 is 71,500 M⁻¹cm⁻¹, with a dissociation constant of 7.08 × 10⁻¹³ M². nih.gov These well-defined parameters are crucial for accurate quantification and for studying the affinities of metal ion-binding biomolecules. nih.gov

Assays for Metal Ion Quantification in Biological Samples

The ability of PAR to form stable and colored complexes with various metal ions makes it a suitable reagent for quantifying these ions in diverse biological samples, including serum and urine. nih.govchemicalbook.com High-performance liquid chromatography (HPLC) methods coupled with post-column reaction with PAR have been developed for the simultaneous detection and quantification of multiple metal ions. nih.gov

In one such method, biological samples are first mineralized using a wet-digestion procedure. The resulting metal ions are then separated on a cation-exchange column. nih.gov After separation, the effluent is mixed with a PAR solution, and the colored metal-PAR complexes are detected by a spectrophotometer. This approach has been successfully applied to the simultaneous determination of cadmium (Cd²⁺), cobalt (Co²⁺), copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) in biological samples, with quantification possible at the parts-per-billion (ppb) level. nih.gov

The versatility of PAR is further demonstrated by its use in direct spectrophotometric methods for the simultaneous determination of metals like cadmium and mercury. nih.gov By utilizing zero-crossing measurement techniques in derivative spectrophotometry, the individual concentrations of Cd(II) and Hg(II) in mixtures can be determined. nih.gov

| Metal Ion | Sample Type | Analytical Method | Limit of Quantification | Reference |

| Cd²⁺, Co²⁺, Cu²⁺, Ni²⁺, Zn²⁺ | Biological Samples | HPLC with post-column PAR reaction | 1-10 ppb | nih.gov |

| Cu²⁺, Zn²⁺ | Metalloproteins (SOD1) | Spectrophotometry with spectral decomposition | Not specified | nih.gov |

| Cd(II), Hg(II) | Synthetic Mixtures | Derivative Spectrophotometry | 0.42-9.2 µg/mL (Cd), 0.35-7.4 µg/mL (Hg) | nih.gov |

Investigation of Metal-Dependent Biological Processes

PAR serves as a critical tool for investigating biological processes that are dependent on metal ions, such as enzyme activity and assembly. nih.gov Its utility as a metallochromic indicator allows for real-time monitoring of metal ion release and uptake in biological systems. nih.gov

A classic example is the study of zinc release from Escherichia coli aspartate transcarbamoylase. chemicalbook.comnih.gov The six zinc-binding domains in this enzyme are crucial for stabilizing the contacts between its catalytic and regulatory chains. nih.gov The release of Zn²⁺, which is linked to the dissociation of the enzyme, can be monitored by the color change of PAR from yellow to orange upon forming the (PAR)₂Zn²⁺ complex. nih.gov Conversely, the rebinding of Zn²⁺ during enzyme assembly leads to a decrease in the concentration of the PAR-Zn²⁺ complex. nih.gov

Kinetic studies have shown that PAR can measure the instantaneous concentration of Zn²⁺ released from proteins in micromolar quantities. nih.gov The rapid formation of the PAR-Zn²⁺ complex makes it a valuable reagent for studying the dynamics of zinc in biological processes. nih.gov Furthermore, PAR has been used in the preparation of a titanium reagent for the spectrometric measurement of hydrogen peroxide (H₂O₂) and superoxide anion (O₂•⁻), highlighting its broader applicability in studying redox-active species in biological systems. biofargo.comsigmaaldrich.com

Environmental Monitoring and Analysis

The widespread presence of metal ions in the environment, often as pollutants, necessitates sensitive and reliable analytical methods for their detection and quantification. Sodium 4-(2-pyridylazo)resorcinol has emerged as a key reagent in environmental analysis due to its ability to form intensely colored complexes with a wide range of metals.

Detection and Quantification of Trace Metals in Water and Soil Samples

PAR is extensively used for the spectrophotometric determination of trace metal ions in environmental matrices such as water and soil. researchgate.netchemicalbook.com It forms stable, water-soluble, and highly colored complexes with the majority of transition metals, making it a non-selective but highly effective colorimetric reagent. researchgate.net

Innovative analytical platforms have been developed that incorporate PAR for on-site monitoring of heavy metals. For example, a monolithic polyurethane foam rod functionalized with PAR has been created as a chemical sensor for lead (Pb²⁺) detection in drinking water. nih.gov This method allows for rapid analysis using a smartphone for detection and image processing, achieving a limit of quantitation of 33 µg/L. nih.gov Another approach involves the use of PAR-functionalized thermosensitive ionic microgels for the optical detection of various heavy metal ions, including Cu²⁺, Mn²⁺, Pb²⁺, Zn²⁺, and Ni²⁺, at nanomolar concentrations. nih.gov These microgels exhibit distinct color changes in the presence of different metal ions, enabling visual detection. nih.gov

Furthermore, PAR has been incorporated into novel nanosorbents for the preconcentration of trace metals from environmental samples. A sorbent based on PAR-functionalized magnetic nanoparticles has been successfully used for the selective extraction of Cu(II) and Pb(II) from food and water samples, with detection limits of 0.07 µg/L for Cu(II) and 0.7 µg/L for Pb(II). nih.gov

| Metal Ion | Sample Type | Analytical Method | Limit of Detection/Quantification | Reference |

| Pb²⁺ | Drinking Water | PUF-PAR monolithic rod with smartphone detection | LOQ: 33 µg/L | nih.gov |

| Cu²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Ni²⁺ | Aqueous Solutions | PAR-functionalized ionic microgels | DL: 12-79 nM | nih.gov |

| Cu(II), Pb(II) | Food and Water | PAR-functionalized magnetic nanosorbent with FAAS | LOD: 0.07 µg/L (Cu), 0.7 µg/L (Pb) | nih.gov |

Speciation of Metal Ions in Environmental Matrices

The toxicity and bioavailability of metals in the environment often depend on their chemical form or oxidation state. Therefore, the speciation of metal ions is a critical aspect of environmental analysis. While PAR is a non-selective colorimetric reagent, it can be used in conjunction with separation and masking techniques to achieve speciation. researchgate.net

For instance, in the case of chromium, which exists primarily in the trivalent Cr(III) and hexavalent Cr(VI) states, PAR can be used to determine the total chromium concentration after an oxidation or reduction step that converts all chromium to a single oxidation state that reacts with PAR. ub.ac.id However, more commonly, other reagents are used for the direct speciation of chromium. For example, 1,5-diphenylcarbazide (B1670730) is a selective reagent for Cr(VI). ub.ac.id To determine Cr(III), it is first oxidized to Cr(VI) and then measured, with the Cr(III) concentration being calculated by the difference between the total chromium and the initially measured Cr(VI). ub.ac.idnih.gov

Although direct speciation using PAR alone is challenging due to its broad reactivity, its use in hyphenated techniques, such as liquid chromatography with post-column derivatization, allows for the separation of different metal species before their detection with PAR. acs.org This approach enables the quantification of individual metal species in a complex environmental sample.

Broader Analytical Applications

Determination of Non-Metallic Analytes (e.g., Hydrogen Peroxide, Superoxide Anion)

This compound (PAR) is a versatile chromogenic chelator that extends its analytical utility beyond the determination of metal ions to include non-metallic species such as hydrogen peroxide (H₂O₂) and the superoxide anion (O₂⁻). sigmaaldrich.com Its application in these contexts often involves the formation of a ternary complex, where PAR and the non-metallic analyte coordinate to a central metal ion, leading to a measurable change in absorbance.

A notable application of PAR is in the spectrophotometric measurement of hydrogen peroxide and superoxide anion through the use of a titanium reagent. sigmaaldrich.com This method leverages the formation of a stable ternary complex involving titanium(IV), PAR, and the respective non-metallic analyte. The resulting complex exhibits a distinct color that can be quantified to determine the concentration of hydrogen peroxide or superoxide anion.

Research has also explored the use of PAR in electrochemical sensors for the determination of hydrogen peroxide. One such approach involves the modification of a glassy carbon electrode with a PAR polymer film. researchgate.net This modified electrode demonstrates electrocatalytic activity towards the reduction of hydrogen peroxide, allowing for its sensitive and selective measurement.

Furthermore, the formation of ternary complexes with PAR and hydrogen peroxide has been utilized in high-performance liquid chromatography (HPLC) methods. For instance, a method for the determination of vanadium involves the formation of a vanadium(V)-PAR-hydrogen peroxide ternary complex, which can be separated and quantified using ion-interaction reversed-phase liquid chromatography. researchgate.net

The following table summarizes key findings from research on the application of this compound in the determination of non-metallic analytes.

| Analyte | Method | Key Findings |

| Hydrogen Peroxide (H₂O₂) | Spectrophotometry with Titanium(IV) reagent | Forms a colored ternary complex allowing for spectrophotometric quantification. sigmaaldrich.com |

| Superoxide Anion (O₂⁻) | Spectrophotometry with Titanium(IV) reagent | Forms a colored ternary complex enabling measurement of superoxide anion. sigmaaldrich.com |

| Hydrogen Peroxide (H₂O₂) | Electrocatalysis with PAR polymer film modified electrode | The modified electrode facilitates the electrochemical reduction of H₂O₂ for sensitive detection. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Reversed-Phase HPLC with Vanadium(V) | Forms a ternary complex with Vanadium(V) and H₂O₂ that is separated and quantified by HPLC. researchgate.net |

Q & A

Q. What are the primary applications of PAR in analytical chemistry, and how does its structure enable these roles?

PAR is a tridentate ligand that forms stable, intensely colored complexes with heavy metals (e.g., Ga³⁺, Rh³⁺, Co²⁺), making it valuable for spectrophotometric detection, complexometric titrations, and liquid-liquid extraction. Its pyridylazo and hydroxyl groups allow pH-dependent coordination, enabling selective binding under controlled conditions. For example, in gallium(III) extraction, PAR forms anionic chelates (e.g., [Ga(PAR)₂]⁻) that associate with cationic reagents like tetrazolium salts for enhanced hydrophobicity .

Q. What experimental conditions optimize PAR’s use in metal ion quantification?

Key parameters include:

- pH : Optimal complex formation occurs in alkaline media (e.g., pH 8–10 for Ga³⁺ with PAR) .

- Reagent concentration : Molar ratios (e.g., 2:1 PAR-to-metal) must be maintained to avoid interference .

- Detection wavelength : PAR-metal complexes exhibit absorption maxima between 450–530 nm, depending on the metal (e.g., 510 nm for Ga-PAR complexes) .

- Auxiliary reagents : Surfactants (e.g., sodium dodecyl sulfate) or ion-pairing agents (e.g., tetrazolium salts) improve sensitivity and extraction efficiency .

Q. How should PAR be stored and handled to ensure stability in laboratory settings?

PAR is stable indefinitely when stored in a cool, dry environment, ideally in sealed containers protected from light. It decomposes at 185°C and is incompatible with strong oxidizers and bases. Personal protective equipment (gloves, goggles, lab coats) is mandatory during handling to prevent skin/eye exposure .

Advanced Research Questions

Q. How can PAR be integrated into organic synthesis, and what novel compounds can it generate?

PAR reacts with aromatic aldehydes and malononitrile in aqueous ethanol to form 2-amino-4H-chromene-3-carbonitriles, which are structurally related to bioactive chromenes. These products are potential metallochromic indicators or heavy metal extraction reagents. Reaction mechanisms likely involve Knoevenagel condensation followed by cyclization, with PAR’s azo group acting as an electron-withdrawing moiety .

Q. What methodologies resolve contradictions in reported stoichiometry of PAR-metal complexes?

Variations in reported complex compositions (e.g., [Ga(PAR)₂]⁻ vs. [Ga(OH)(TAR)₂]²⁻) arise from differences in pH, counterions, and auxiliary reagents. Researchers should:

- Use Job’s method or molar ratio plots to determine stoichiometry under specific conditions .

- Validate results with techniques like mass spectrometry or X-ray crystallography .

- Compare extraction constants (e.g., Kex = 1.2 × 10⁶ for Ga-PAR-TTC systems) to reconcile discrepancies .

Q. Can PAR be functionalized to improve selectivity for specific metal ions in complex matrices?

Yes. Modifying PAR’s pyridyl or resorcinol moieties (e.g., halogenation or sulfonation) alters electron density and steric effects, enhancing selectivity. For example, brominated PAR derivatives show improved affinity for Co²⁺ over competing ions. Computational modeling (DFT) can predict binding energies to guide synthetic modifications .

Q. What strategies enhance PAR’s utility in optical sensors for real-time metal detection?

Immobilizing PAR on solid supports (e.g., silica nanoparticles or polymer membranes) improves reusability and detection limits. For example, PAR-functionalized test strips exhibit colorimetric responses to Pb²⁺ at sub-ppm levels. Coupling PAR with fluorescence probes (e.g., acridine yellow) enables energy transfer-based detection, amplifying sensitivity .

Methodological Considerations

Q. How do researchers validate PAR-based spectrophotometric methods for regulatory compliance?

- Linearity : Verify adherence to Beer’s law across a defined concentration range (e.g., 0.1–5.0 µg/mL for Ga³⁺) .

- Precision : Calculate relative standard deviation (RSD < 2%) via replicate analyses .

- Accuracy : Compare results with ICP-MS or AAS as reference methods .

- Detection limits : Report limits of detection (LOD) and quantification (LOQ) using IUPAC guidelines .

Q. What are the ecological implications of PAR usage, and how can its environmental impact be mitigated?

While PAR’s ecotoxicity data are limited, its aromatic and azo groups suggest potential persistence. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.